

An In-Depth Technical Guide to the Chemical Properties of 12-Methyltridecanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **12-Methyltridecanal**

Cat. No.: **B128148**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltridecanal is a branched-chain fatty aldehyde that has garnered interest primarily for its contribution to the characteristic aroma of cooked meats.^{[1][2]} Its presence has been identified in various cooked meats, including beef, lamb, pork, and chicken, where it imparts a fatty, tallow-like, and slightly waxy odor.^{[1][2]} Beyond its role as a flavor compound, the broader chemical and biological properties of **12-Methyltridecanal** are of interest to researchers in fields ranging from food science to potential applications in drug development, where long-chain aldehydes can play roles in cellular signaling and as synthetic intermediates. This technical guide provides a comprehensive overview of the known chemical properties of **12-Methyltridecanal**, including its physicochemical characteristics, reactivity, and analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of **12-Methyltridecanal** is presented in the table below. These properties are essential for its handling, formulation, and analysis.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₈ O	[3][4]
Molecular Weight	212.37 g/mol	[3][4]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	141-143 °C at 4 mmHg; 275-276 °C at 760 mmHg	[1]
Flash Point	111.11 °C (232.00 °F)	[1][2]
Specific Gravity	0.930 - 0.941 at 25 °C	[1][2]
Refractive Index	1.445 - 1.455 at 20 °C	[1][2]
Solubility	Insoluble in water; Soluble in alcohol	[1]
CAS Number	75853-49-5	[3][4]
IUPAC Name	12-methyltridecanal	[3]

Synthesis and Reactivity

While specific, detailed industrial synthesis protocols for **12-Methyltridecanal** are not readily available in the public domain, its synthesis can be inferred from general organic chemistry principles for the formation of aldehydes. A plausible synthetic route would involve the oxidation of the corresponding primary alcohol, 12-methyltridecan-1-ol.

The reactivity of **12-Methyltridecanal** is characteristic of a long-chain aliphatic aldehyde. The presence of the carbonyl group makes it susceptible to a variety of chemical transformations.

General Reactivity of Aldehydes:

- Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes attack by nucleophiles. Common nucleophilic addition reactions include the formation of hydrates, hemiacetals, and acetals.

- Oxidation: Aldehydes are easily oxidized to carboxylic acids. This can be achieved using various oxidizing agents such as potassium permanganate, chromic acid, or milder reagents like Tollens' reagent.
- Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
- Wittig Reaction: **12-Methyltridecanal** can react with a phosphonium ylide (Wittig reagent) to form an alkene, providing a method for carbon-carbon double bond formation.[5][6][7]
- Aldol Condensation: In the presence of a base, aldehydes with α -hydrogens can undergo aldol condensation to form β -hydroxy aldehydes, which can subsequently dehydrate to form α,β -unsaturated aldehydes.[8][9]

Experimental Protocols

Detailed experimental protocols for the synthesis of **12-Methyltridecanal** are not publicly available. However, a general procedure for the analysis of aldehydes in food matrices using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

General Protocol for Extraction and GC-MS Analysis of Aldehydes in Food Samples

This protocol is a generalized procedure and may require optimization based on the specific food matrix.

1. Sample Preparation and Extraction:

- Homogenization: Solid food samples are homogenized to a fine powder or paste.
- Solvent Extraction: A known weight of the homogenized sample is extracted with a suitable organic solvent, such as a mixture of chloroform and methanol (Folch method).[10]
- Phase Separation: Water is added to the extract to induce phase separation. The organic layer containing the lipids and aldehydes is collected.[10]

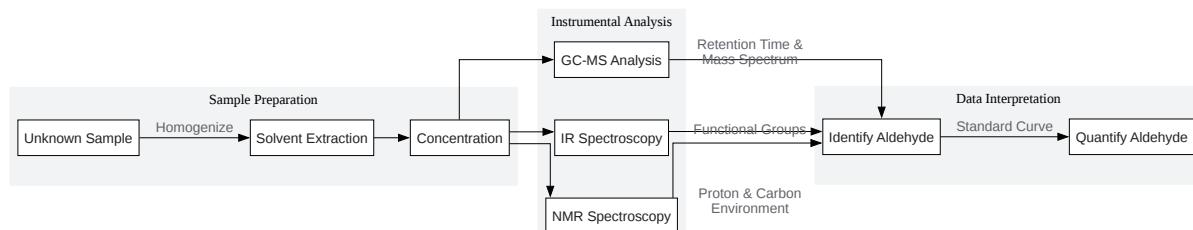
- Concentration: The solvent is carefully evaporated under a stream of nitrogen to concentrate the extract.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for separation and detection.
- Column: A non-polar capillary column (e.g., SE-54) or a polar column (e.g., FFAP) can be used for separation.^[4]
- Injector and Detector: The sample is introduced into the GC via a split/splitless injector. The mass spectrometer is operated in electron ionization (EI) mode.
- Temperature Program: A suitable temperature program is employed to achieve good separation of the analytes. An example program could be: initial temperature of 40°C, hold for 2 minutes, ramp to 240°C at a rate of 3°C/minute, and hold for 10 minutes.
- Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify **12-Methyltridecanal** by comparing its retention time and mass spectrum with that of a pure standard.

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of **12-Methyltridecanal**.


Spectroscopic Technique	Characteristic Features for Aldehydes
Infrared (IR) Spectroscopy	<ul style="list-style-type: none">- Strong C=O stretching absorption around 1720-1740 cm^{-1}.- Two characteristic C-H stretching absorptions for the aldehydic proton around 2720 cm^{-1} and 2820 cm^{-1}.[11]
^1H Nuclear Magnetic Resonance (NMR) Spectroscopy	<ul style="list-style-type: none">- A highly deshielded proton signal (singlet or multiplet depending on coupling) for the aldehydic proton (CHO) in the range of δ 9-10 ppm.- Protons on the α-carbon to the carbonyl group typically appear in the range of δ 2.0-2.5 ppm.[11]
^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy	<ul style="list-style-type: none">- A characteristic signal for the carbonyl carbon in the highly deshielded region of δ 190-200 ppm.
Mass Spectrometry (MS)	<ul style="list-style-type: none">- A molecular ion peak (M^+) may be observed.- Characteristic fragmentation patterns include α-cleavage and McLafferty rearrangement.[11]

Safety Information

12-Methyltridecanal is reported to cause skin and eye irritation.[\[12\]](#) Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

Logical Workflow for Aldehyde Analysis

As no specific signaling pathways involving **12-Methyltridecanal** have been documented, the following diagram illustrates a general logical workflow for the analysis of an unknown sample suspected of containing an aldehyde like **12-Methyltridecanal**.

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of aldehydes.

Conclusion

12-Methyltridecanal is a long-chain branched aldehyde primarily known for its contribution to the flavor profile of cooked meats. Its chemical properties are typical of an aliphatic aldehyde, with the carbonyl group being the center of its reactivity. While detailed synthetic protocols are not widely published, its analysis is readily achievable using standard analytical techniques such as GC-MS. This guide provides a foundational understanding of the chemical properties of **12-Methyltridecanal** for researchers and professionals in relevant scientific fields. Further research into its biological activities and potential applications beyond flavor science may reveal new and interesting aspects of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemical reaction of aldehydes and ketones class 12 chemistry CBSE [vedantu.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. 12-methyltridecanal [webbook.nist.gov]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. arabjchem.org [arabjchem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. kvmwai.edu.in [kvmwai.edu.in]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties of 12-Methyltridecanal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128148#what-are-the-chemical-properties-of-12-methyltridecanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com